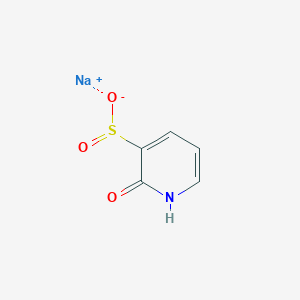
Sodium 2-hydroxypyridine-3-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-hydroxypyridine-3-sulfinate is an organosulfur compound that has garnered significant interest in the field of synthetic chemistry. This compound is known for its versatility and reactivity, making it a valuable building block for various chemical syntheses. It is a white, crystalline solid that is soluble in water and commonly used in the preparation of other sulfur-containing compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium 2-hydroxypyridine-3-sulfinate typically involves the reaction of 2-hydroxypyridine with sodium sulfinate. One efficient method is the copper-assisted conversion of hydroxypyridines and sodium sulfinates into their corresponding pyridinyl sulfonate esters. This method uses CuBr2 as a medium and does not require any base or ligand .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of readily available and inexpensive reagents like CuBr2 makes the process cost-effective and scalable. The reaction conditions are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Sodium 2-hydroxypyridine-3-sulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Conditions typically involve the use of bases like sodium hydroxide and solvents such as ethanol or water.
Major Products:
Sulfonates: Formed through oxidation reactions.
Sulfides: Formed through reduction reactions.
Various Derivatives: Formed through substitution reactions.
Scientific Research Applications
Sodium 2-hydroxypyridine-3-sulfinate has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of sodium 2-hydroxypyridine-3-sulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form various bonds, including C–S, N–S, and S–S bonds, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved include sulfonylation and sulfenylation reactions, which are crucial in the formation of sulfonate esters and other sulfur-containing compounds .
Comparison with Similar Compounds
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Comparison: Sodium 2-hydroxypyridine-3-sulfinate is unique due to its pyridine ring, which imparts distinct reactivity and properties compared to other sulfinates. While sodium benzenesulfinate and sodium toluenesulfinate are commonly used in similar reactions, the presence of the hydroxypyridine moiety in this compound allows for additional interactions and applications, particularly in the synthesis of heterocyclic compounds .
Properties
Molecular Formula |
C5H4NNaO3S |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
sodium;2-oxo-1H-pyridine-3-sulfinate |
InChI |
InChI=1S/C5H5NO3S.Na/c7-5-4(10(8)9)2-1-3-6-5;/h1-3H,(H,6,7)(H,8,9);/q;+1/p-1 |
InChI Key |
ZPAVNPPOOCXQEZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CNC(=O)C(=C1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


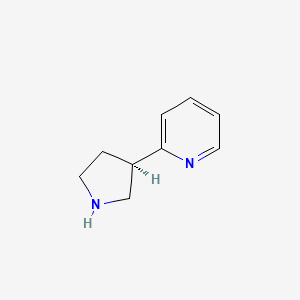
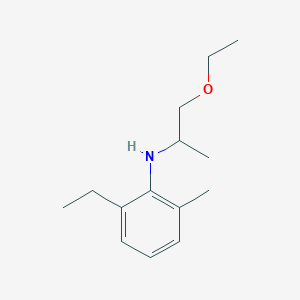
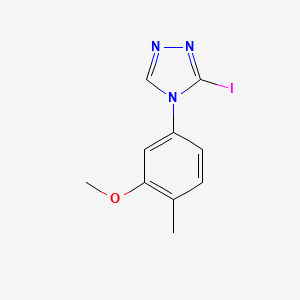


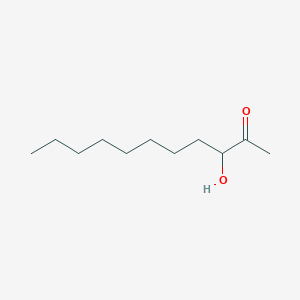
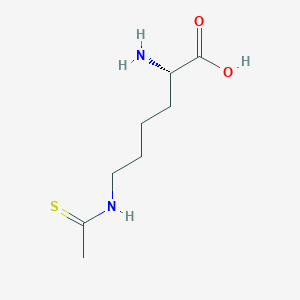


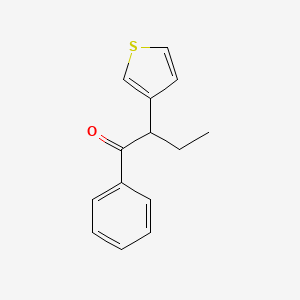
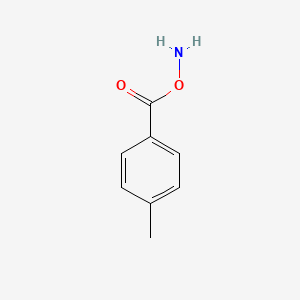

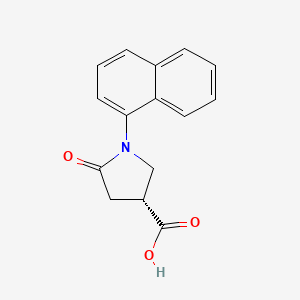
![6-Fluorobenzo[e][1,2,4]triazin-3-amine](/img/structure/B13119648.png)
